2,2-Dibromo-1-(furan-2-YL)ethanone

Description

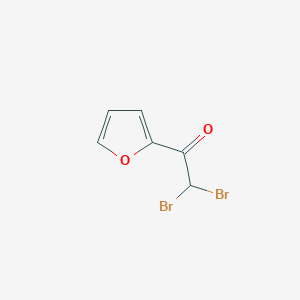

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBYJDKCANUYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446941 | |

| Record name | 2,2-Dibromo-1-(furan-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17357-25-4 | |

| Record name | 2,2-Dibromo-1-(furan-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of 2,2 Dibromo 1 Furan 2 Yl Ethanone

General Reactivity Principles of Alpha, Alpha'-Dibromoketones

The reactivity of α,α'-dibromoketones is a subject of significant interest in organic synthesis. These compounds serve as valuable intermediates, in part because they can function as synthetic equivalents of their highly lachrymatory α-bromoketone counterparts. shodhsagar.com

Electrophilic and Nucleophilic Sites within the 2,2-Dibromo-1-(furan-2-yl)ethanone Scaffold

The structure of this compound features several reactive sites. The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. The carbon atom bonded to the two bromine atoms is also electrophilic, a characteristic enhanced by the electron-withdrawing nature of both the carbonyl group and the halogens. nih.gov This inductive effect increases the polarity of the carbon-halogen bonds, making the α-carbon more electron-deficient and thus more reactive towards nucleophiles. nih.gov

Furthermore, the bromine atoms themselves can be attacked by certain nucleophiles. The hydrogen atoms on the furan (B31954) ring, particularly those in the α- and β-positions relative to the carbonyl group, can be susceptible to attack by strong bases. nih.gov

Influence of the Furan Ring on Reactivity Profiles

The furan ring significantly influences the reactivity of the entire molecule. Furan is an electron-rich aromatic heterocycle, which makes it more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effects of the oxygen atom. wikipedia.org This increased electron density can affect the adjacent carbonyl group and the dibrominated carbon.

Conversely, the furan ring can also be susceptible to reactions itself. For instance, furan can undergo oxidation, which leads to the formation of reactive intermediates like epoxides or cis-enediones. nih.gov This reactivity can sometimes lead to side reactions, complicating synthetic transformations. oup.com The presence of the acetamido group in conjunction with a furan ring has been shown to drastically alter the molecule's reactivity, favoring radical addition on the furan ring over other potential reaction pathways. oup.com

Nucleophilic Addition and Substitution Reactions

The diverse electrophilic sites in this compound allow for a variety of nucleophilic addition and substitution reactions.

Reactions with Primary Amines for Alpha-Iminoketone and Alpha-Diimine Formation

The reaction of α,α'-dihaloketones with primary amines is a known route for the synthesis of various nitrogen-containing heterocycles. While specific studies on this compound with primary amines to form α-iminoketones and α-diimines are not extensively detailed in the provided results, the general reactivity pattern suggests this would be a feasible transformation. For example, reactions of α-bromo-ketones with primary amines like furan-2-ylmethanamine have been used to synthesize thiazoline (B8809763) derivatives. rsc.org

Enolate Generation and Subsequent Trapping Reactions

The protons on the carbon adjacent to the carbonyl group in ketones can be removed by a base to form an enolate. While this compound lacks α-protons for direct enolization, related α-haloketones can undergo reactions that proceed through enolate-like transition states. shodhsagar.com The generation of an enolate from a related ketone, followed by reaction with an electrophile, is a fundamental strategy in organic synthesis.

Stereoselective Nucleophilic Additions

The stereochemical outcome of nucleophilic additions to ketones is a critical aspect of asymmetric synthesis. Chiral auxiliaries and catalysts are often employed to control the stereoselectivity of these reactions. For instance, the use of chiral primary amine catalysts derived from meta-terphenyl moieties has been shown to be effective in the asymmetric α-functionalization of α-branched aldehydes.

While specific examples of stereoselective nucleophilic additions to this compound are not explicitly detailed, the principles of stereocontrol are broadly applicable. For example, the reduction of a cationic iron-carbene complex has been shown to proceed with remarkable stereoselectivity due to the influence of a chiral auxiliary. nih.gov Similarly, stereoselective routes to oxetanocin carbocyclic analogues have been developed using photochemical cycloadditions to chiral 2(5H)-furanones. researchgate.net The synthesis of chiral tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives has been achieved through sequential asymmetric Horner-Wadsworth-Emmons and ring-closure reactions. acs.org

Cycloaddition Reactions and Heterocycle Annulation

Generation and Behavior of Oxyallyl Cations from Alpha, Alpha'-Dibromoketones

Alpha, alpha'-dihalocarbonyl compounds, such as this compound, are valuable precursors for the in-situ generation of oxyallyl cations. researchgate.net These reactive intermediates are key participants in various cycloaddition reactions. The formation of oxyallyl cations from α,α'-dibromoketones can be induced under basic and/or ionizing conditions. This process typically involves deprotonation to form an enolate, followed by the loss of a bromide ion. thieme-connect.de Another method for generating these cations is through the use of polybromoketones. montana.edu

The resulting oxyallyl cation is a three-carbon, four-pi-electron system that can act as a C3 component in cycloaddition reactions. Its behavior is characterized by its ability to react with a variety of dienes and other unsaturated systems to form seven-membered rings and other complex cyclic structures. clockss.org The stability and reactivity of the oxyallyl cation can be influenced by the substituents on the carbonyl compound.

[4+3] Cycloaddition Reactions with Furan and N-Protected Pyrrole (B145914) Systems

The oxyallyl cations generated from this compound and similar α,α'-dibromoketones readily undergo [4+3] cycloaddition reactions. In these reactions, the four-pi-electron system of a diene combines with the three-carbon oxyallyl cation to construct a seven-membered ring. clockss.org Furan and its derivatives are common dienes used in these cycloadditions. montana.edunih.gov

N-protected pyrroles also serve as effective four-carbon components in [4+3] cycloadditions. For instance, early studies demonstrated that an α-bromo ketone could undergo cycloaddition with N-ethoxycarbonyl-protected pyrrole. thieme-connect.de More recent research has shown that N-methoxycarbonyl-protected pyrrole reacts with bromo ketones bearing a chiral oxazolidone auxiliary, proceeding via a chiral oxyallyl cation to yield cycloadducts with high diastereoselectivity. thieme-connect.de However, the electronic properties of the pyrrole are crucial, as N-methylpyrrole has been observed to yield Friedel-Crafts products instead of undergoing cycloaddition under similar conditions. thieme-connect.de

These [4+3] cycloaddition reactions provide a powerful method for the synthesis of bicyclic systems, such as the 8-azabicyclo[3.2.1]oct-6-ene skeleton, which is a key structural motif in tropane (B1204802) alkaloids. clockss.org

Table 1: Examples of [4+3] Cycloaddition Reactions

| Diene | Ketone/Precursor | Product | Reference |

| N-ethoxycarbonyl-protected pyrrole | α-bromo ketone | Cycloadduct | thieme-connect.de |

| N-methoxycarbonyl-protected pyrrole | Bromo ketone with chiral oxazolidone | Diastereoselective cycloadduct | thieme-connect.de |

| Furan | 2,4-dibromopentan-3-one | Cycloheptadienyl furan derivative | montana.edu |

Intramolecular Cyclization Pathways Involving the Furan Moiety

The furan ring within the this compound molecule can itself participate in intramolecular reactions. While direct intramolecular cycloaddition involving the dibromoketone-derived oxyallyl cation and the tethered furan ring is a plausible pathway, other intramolecular cyclization routes are also significant. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which can be synthesized from furan-2-carbohydrazide, undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.net

Furthermore, intramolecular cycloadditions of aza-o-xylylenes to furanacetic acid-based pendants have been shown to yield complex polyheterocyclic structures containing a β-lactam moiety. nih.gov These reactions highlight the versatility of the furan group as a building block in the synthesis of intricate molecular architectures through intramolecular cyclization strategies.

Metal-Catalyzed Transformations

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. google.commdpi.com The gem-dibromovinyl group, which can be derived from compounds like this compound, is a versatile functional group for such transformations. sioc-journal.cn These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Various transition metals, including palladium, researchgate.net nickel, researchgate.net and copper, beilstein-journals.org are effective catalysts for these coupling reactions. For example, palladium-catalyzed reactions are widely used for the synthesis of 2-arylbenzofurans from functionalized gem-dibromides and phenols. sioc-journal.cn Nickel-catalyzed thioetherification of aryl chlorides with thiols has also been reported. uwa.edu.au Copper-catalyzed reactions are employed in the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines. beilstein-journals.org

The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome of the reaction, allowing for the selective synthesis of a wide range of functionalized molecules. google.com

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)2 | gem-dibromides and phenols | 2-arylbenzofurans | sioc-journal.cn |

| Ni(0)/Xantphos | aryl chlorides and thiols | thioethers | uwa.edu.au |

| Cu(I) | ynamide and intramolecular hydroarylation | tricyclic and tetracyclic heterocycles | sioc-journal.cn |

| Rh(I)/Rh(II)/Rh(III) | various | asymmetric heterocycles | beilstein-journals.org |

Base-Catalyzed Cyclizations and Rearrangements

Base-catalyzed reactions of this compound and its derivatives can lead to a variety of cyclized and rearranged products. For instance, base-mediated cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles can produce 4-amino-2,3-dihydronaphtho[2,3-b]furans. rsc.org Similarly, the treatment of 2-naphthol (B1666908) with 3,4-dibromobutan-2-one (B1585525) in the presence of a base can yield 2,3-dihydronaphtho[1,2-b]furan-2-yl ketones. rsc.org

The Friedländer reaction, a base- or acid-catalyzed condensation, is a powerful method for synthesizing quinolines and other heterocycles from 2-aminobenzaldehydes and carbonyl compounds. researchgate.net While not directly involving this compound as a starting material, the principles of base-catalyzed condensation and cyclization are broadly applicable in heterocyclic synthesis.

Derivatization and Functional Group Interconversions

This compound, a gem-dihalo ketone, serves as a precursor for a variety of functionalized molecules. Its reactivity is dominated by the electrophilic carbonyl carbon and the two bromine atoms on the adjacent carbon, which can act as leaving groups or participate in complex reaction sequences.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The standard Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting ketones into alkenes. wikipedia.orgwikipedia.orglibretexts.orgscilit.com However, the reaction of α,α-dihalo ketones such as this compound with phosphorus ylides does not typically yield the expected gem-dibromoalkene. Instead, the reaction often proceeds through a more complex pathway.

Research on analogous α,α-dihaloketones, like dibenzoylmethane (B1670423) dibromide, has shown that the reaction with stable alkylidenephosphoranes leads to the formation of α,β-unsaturated esters. tandfonline.comtandfonline.com The proposed mechanism involves an initial nucleophilic attack by the ylide's carbanion, not on the carbonyl carbon, but on one of the bromine-bearing α-carbons. This is followed by a transylidation reaction to form a new, more complex ylide, which then undergoes a Hofmann-like elimination to yield the unsaturated ester product and triphenylphosphine. tandfonline.com This demonstrates that α,α-dihaloketones can be used to generate complex ylides that are otherwise difficult to access. tandfonline.com

An alternative olefination strategy is the Horner-Wadsworth-Emmons modification of the Ramirez reaction. This method uses reagents like triisopropylphosphite and carbon tetrabromide to convert aldehydes and ketones into 1,1-dibromoolefins. researchgate.net Applying this to this compound could potentially lead to the corresponding 1-(furan-2-yl)-2,2-dibromoethene, though this specific transformation requires further investigation. The HWE reaction generally offers advantages such as the use of more nucleophilic phosphonate (B1237965) carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org

Table 1: Olefination Approaches for α,α-Dihalo Ketones

| Reaction Type | Reagents | Typical Product with α,α-Dihalo Ketone | Reference |

|---|---|---|---|

| Wittig Reaction | Stable Alkylidenephosphorane (e.g., Ph₃P=CHCO₂R) | α,β-Unsaturated Ester | tandfonline.com, tandfonline.com |

| HWE-Ramirez Olefination | CBr₄, P(OiPr)₃ | 1,1-Dibromoalkene | researchgate.net |

Transformations Leading to Complex Furan-Substituted Compounds

The furan ring and the gem-dibromoacetyl group in this compound provide multiple reaction sites for building molecular complexity. The compound is a known chemical entity, with its synthesis and basic characterization reported in the literature. rsc.orgbldpharm.com

One major pathway for derivatization involves using the α,α-dihalo ketone moiety to construct other heterocyclic systems. The chemistry of α-haloketones is rich with examples of reactions with various nucleophiles leading to five- and six-membered rings. nih.gov For instance, the reaction of 2,2-dibromo-1,3-diones with olefins, catalyzed by copper, yields functionalized 2,3-dihydrofurans. acs.org By analogy, this compound could react with nucleophiles in cyclization reactions to form fused or substituted heterocyclic systems.

Furthermore, the furan ring itself can be part of subsequent transformations. In one example, a 2-acylfuran was subjected to an intramolecular Diels-Alder reaction, where the furan acts as the diene, to construct a tricyclic system. Photochemical reactions have also been employed, where irradiation of 3- or 5-bromo-2-acylfurans in aromatic solvents leads to the substitution of the bromine atom with an aryl group, providing a route to 5-aryl-2-furyl derivatives. This suggests that the bromine atoms in this compound could potentially be manipulated alongside reactions involving the furan ring. Ring-expansion reactions of 2-acylfurans with ammonia (B1221849) have also been used to synthesize 3-hydroxy-2,2'-bipyridine derivatives, highlighting another potential transformation pathway. researchgate.net

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is key to predicting and controlling product formation. This includes the kinetics of its reactions and the pathways of rearrangements and cyclizations.

Investigation of Reaction Kinetics for Halogenated Ketones

While specific kinetic studies on this compound are not widely available, the general principles governing the reaction kinetics of halogenated ketones are well-established and can be applied. The rate of reactions involving ketones is often dependent on the formation of an enol or enolate intermediate.

Under acidic conditions, the rate-determining step for reactions like halogenation is the formation of the enol. libretexts.org The reaction rate is typically first-order with respect to the ketone and the acid catalyst, but zero-order with respect to the halogen, as the subsequent reaction of the enol with the electrophile is fast. libretexts.org

Under basic conditions, the reaction proceeds via an enolate. The introduction of electron-withdrawing halogen atoms at the α-position significantly increases the acidity of the remaining α-protons, accelerating the rate of enolate formation. nih.gov In the case of this compound, which has no α-protons, reactions with bases would not proceed via deprotonation. Instead, nucleophilic attack at the carbonyl carbon is more likely. The presence of the two electron-withdrawing bromine atoms and the furan ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic addition. libretexts.orgthieme-connect.de This increased electrophilicity also means that in aqueous solutions, it likely exists in equilibrium with its hydrate (B1144303) (gem-diol) form. libretexts.org

Table 2: General Kinetic Principles for Ketone Reactions

| Condition | Rate-Determining Step | Rate Law | Key Factors | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Enol Formation | rate = k[Ketone][H⁺] | Stability of the enol intermediate. | libretexts.org |

| Base-Promoted (with α-H) | Enolate Formation | rate = k[Ketone][Base] | Acidity of α-protons; electron-withdrawing groups accelerate the reaction. | nih.gov |

| Nucleophilic Addition | Carbonyl Attack | rate = k[Ketone][Nucleophile] | Electrophilicity of carbonyl carbon; steric hindrance. | libretexts.org |

Proposed Mechanisms for Cyclization and Rearrangement Reactions

The structure of this compound is primed for rearrangement reactions, most notably the Favorskii rearrangement. This reaction is characteristic of α-halo ketones in the presence of a base and proceeds through a cyclopropanone (B1606653) intermediate to yield carboxylic acid derivatives (e.g., esters or amides). wikipedia.orgambeed.com

For an acyclic α,α-dihalo ketone, the proposed mechanism involves:

Attack of a base (e.g., an alkoxide, RO⁻) on the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate.

Intramolecular Sₙ2 attack by the oxygen anion on the α-carbon, displacing one bromide ion to form a bromo-substituted oxirane (an α-epoxy ether).

This intermediate can then rearrange. A plausible pathway involves the rearrangement of the bromo-epoxide to an α-bromo aldehyde. researchgate.net Alternatively, a Favorskii-type pathway can be envisioned.

In the classic Favorskii rearrangement of a monohaloketone with an enolizable proton, an enolate is formed first, which then cyclizes to a cyclopropanone. wikipedia.org For a non-enolizable α,α-dihalo ketone, a quasi-Favorskii or pseudo-Favorskii mechanism may operate, where the base adds to the carbonyl, and the resulting intermediate undergoes a concerted collapse and migration to displace the halide. wikipedia.org Studies on α,α'-dihalo ketones have demonstrated that they undergo Favorskii-type rearrangements to give conjugated enone derivatives or cyclopropanol (B106826) intermediates. oup.comacs.orgresearchgate.net

Another potential pathway involves the generation of a ketocarbenoid intermediate. For example, the electrochemical reduction of 2,2-dibromoacetophenone has been shown to generate a ketocarbenoid, which can lead to cyclopropane (B1198618) derivatives. researchgate.net

Stereocontrol and Diastereoselectivity in Transformations

Reactions involving this compound can create new chiral centers, making stereocontrol a critical aspect of its chemistry. The stereochemical outcome of nucleophilic additions to the carbonyl group is often governed by the existing stereochemistry and conformational preferences of the molecule.

For nucleophilic additions to acyclic α-chiral ketones, Cram's rule and its modifications (Felkin-Anh model) are used to predict the major diastereomer formed. youtube.com Although the target molecule is achiral, reactions that create a new stereocenter at the carbonyl carbon and potentially a second one at the α-carbon will have diastereomeric outcomes. The stereoselectivity of such additions often arises from the preferred trajectory of the incoming nucleophile attacking the lowest energy conformation of the ketone. ddugu.ac.in

The Favorskii rearrangement has also been shown to be stereospecific. Studies on diastereomeric α,α'-dibromo-ketones revealed that the rearrangement proceeds with a high degree of stereospecificity, indicating a concerted mechanism where the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.org

In cyclization reactions, high diastereoselectivity can also be achieved. For example, the aza-Prins cyclization to form gem-dihalopiperidines is reported to be highly diastereo- and regioselective. rsc.org Similarly, nickel-catalyzed alkenylation reactions of ketones can exhibit high stereoselectivity, typically favoring the formation of the (E)-alkene. nih.gov These examples underscore the potential for achieving high levels of stereocontrol in reactions transforming this compound, provided that appropriate chiral reagents or catalysts are employed or that inherent substrate-controlled diastereoselectivity is exploited.

Advanced Spectroscopic and Structural Characterization of 2,2 Dibromo 1 Furan 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms.

1D NMR (¹H, ¹³C) for Proton and Carbon Framework Elucidation

The proton and carbon frameworks of 2,2-Dibromo-1-(furan-2-yl)ethanone are precisely mapped using one-dimensional NMR techniques.

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), distinct signals reveal the arrangement of protons. A singlet appears at δ 7.68 ppm, attributed to one of the furan (B31954) ring protons. Another signal, a doublet, is observed at δ 7.49 ppm with a coupling constant (J) of 3.6 Hz, corresponding to a second furan proton. A multiplet is present between δ 6.65 and 6.63 ppm for the third furan proton, and a singlet at δ 6.59 ppm is assigned to the methine proton adjacent to the two bromine atoms. rsc.org

The ¹³C NMR spectrum provides a complementary view of the carbon skeleton. For this compound, the carbonyl carbon resonates at δ 175.3 ppm. The furan ring carbons exhibit signals at δ 147.9, 146.6, 121.2, and 113.3 ppm. The carbon atom bonded to the two bromine atoms shows a characteristic signal at δ 38.1 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | 175.3 |

| C-Br₂ | 6.59 (s) | 38.1 |

| Furan-H/C | 7.68 (s), 7.49 (d, J=3.6 Hz), 6.65-6.63 (m) | 147.9, 146.6, 121.2, 113.3 |

s = singlet, d = doublet, m = multiplet

2D NMR Techniques (e.g., HSQC, NOESY) for Connectivity and Conformation

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of techniques like Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) is a standard and powerful approach for confirming connectivity and determining the spatial arrangement of atoms. researchgate.net HSQC would definitively correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. NOESY experiments would reveal through-space interactions between protons, providing crucial information about the molecule's preferred conformation, such as the orientation of the furan ring relative to the dibromoacetyl group. The use of such 2D NMR techniques is considered a fundamental step in the thorough structural analysis of complex organic molecules. researchgate.netrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For derivatives of this compound, such as 2,2-dibromo-1-(m-tolyl)ethanone, HRMS data has been used to confirm the molecular formula. For instance, the calculated mass for the sodium adduct ([M+Na]⁺) of C₉H₈Br₂O was 312.8834, while the found mass was 312.8828, a close match that validates the proposed formula. rsc.org Similarly, for 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone, the calculated mass for [M+Na]⁺ was 366.8551 and the found mass was 366.8547. rsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Vibrational Analysis for Identification of Key Functional Groups

The IR spectrum of a molecule reveals the presence of specific bonds through their characteristic absorption frequencies. In compounds related to this compound, the carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the region of 1670-1680 cm⁻¹. For example, the IR spectrum of 2,2-dibromo-1-(m-tolyl)ethanone shows a strong absorption at 1672 cm⁻¹, and for 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone, it appears at 1681 cm⁻¹. rsc.org The vibrations associated with the furan ring, such as C=C and C-H stretching and bending, would also be present, contributing to the unique IR fingerprint of the molecule. researchgate.net The analysis of these vibrational frequencies allows for the confident identification of the key functional groups within the molecule. ksu.edu.samsu.edu

Advanced IR Techniques for Molecular Structure Analysis

Advanced Infrared (IR) spectroscopy techniques, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful tools for elucidating the molecular structure of compounds like this compound. The analysis of vibrational modes can confirm the presence of key functional groups and provide insight into the electronic environment of the molecule. researchgate.net The FT-IR spectrum reveals the vibrational frequencies of functional groups, which are influenced by factors such as polarization and conjugation within the molecule. researchgate.net For this compound, the key vibrational bands of interest include the carbonyl (C=O) stretching, furan ring vibrations, and C-Br stretching.

The coupling of experimental FT-IR data with computational methods, such as Density Functional Theory (DFT), represents an advanced approach to structural analysis. researchgate.netresearchgate.net This combined methodology allows for the theoretical calculation of vibrational frequencies, which can then be correlated with the experimental spectrum. researchgate.net Such a comparison aids in the precise assignment of complex vibrational modes and provides a deeper understanding of the molecule's structural and electronic properties. researchgate.net For instance, the position of the C=O stretching frequency can provide information about the conformational arrangement and the extent of electronic delocalization between the furan ring and the carbonyl group.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

This table is generated based on typical values for the functional groups present and may vary in experimental conditions.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Observations |

| C=O Stretch | Ketone | 1680-1715 | Strong absorption, frequency lowered by conjugation with the furan ring. |

| C=C Stretch | Furan Ring | 1500-1600 | Multiple sharp bands characteristic of the aromatic heterocycle. |

| C-O-C Stretch | Furan Ring | 1000-1300 | Strong, characteristic stretching vibrations of the ether linkage within the furan ring. |

| C-H Stretch | Furan Ring | 3100-3150 | Weak to medium absorption bands above 3000 cm⁻¹. |

| C-Br Stretch | Dibromoalkane | 500-650 | Absorption in the far-infrared region, may be difficult to observe on all spectrometers. |

X-ray Crystallography

X-ray crystallography stands as an essential technique for the unambiguous determination of molecular structures in the solid state, providing precise information on bond lengths, bond angles, and three-dimensional arrangement.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of crystalline compounds. researchgate.net The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-mainz.deuni-giessen.de This pattern is directly related to the arrangement of atoms within the crystal lattice.

The analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined. semanticscholar.org This yields a definitive three-dimensional model of the molecule, providing precise measurements of bond lengths, bond angles, and torsional angles. uni-mainz.de For a molecule like this compound, SCXRD would definitively establish the geometry of the furan ring, the carbonyl group, and the dibromomethyl moiety, as well as their relative orientations. The successful application of SCXRD has been demonstrated for numerous furan derivatives, providing detailed structural insights. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for a Related Furan Derivative, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone

The data presented below is for a structurally related compound and serves as an example of the information obtained from an SCXRD experiment. nih.gov Data for this compound is not currently available.

| Parameter | Value (Molecule A) | Value (Molecule B) |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 8.3396 (7) | 8.3396 (7) |

| b (Å) | 10.3642 (8) | 10.3642 (8) |

| c (Å) | 14.0736 (11) | 14.0736 (11) |

| α (°) | 101.405 (3) | 101.405 (3) |

| β (°) | 94.135 (3) | 94.135 (3) |

| γ (°) | 109.916 (3) | 109.916 (3) |

| Volume (ų) | 1100.31 (15) | 1100.31 (15) |

| Z | 2 | 2 |

Conformational Analysis in the Solid State

The data from SCXRD is crucial for analyzing the conformation of a molecule in the solid state. researchgate.net This analysis reveals the preferred spatial arrangement of the molecule's constituent parts, which is often the lowest energy conformation under the conditions of crystallization. nih.gov For furan-2-yl ketones, a key conformational feature is the dihedral angle between the plane of the furan ring and the plane of the carbonyl group.

In the crystal structure of the related compound 1-(furan-2-yl)-2-(2H-indazol-2-yl)ethanone, the indazole ring system is oriented at a significant angle relative to the furan ring (80.10 (5)° in one molecule and 65.97 (4)° in another within the asymmetric unit). nih.gov The furan ring itself is largely planar, and the analysis reveals how the substituent groups deviate from this plane. nih.gov Furthermore, crystallographic studies illuminate the nature of intermolecular interactions that stabilize the crystal packing, such as C-H···O and C-H···N hydrogen bonds and π-π stacking interactions between aromatic rings. nih.goviucr.org These non-covalent interactions play a critical role in defining the supramolecular architecture in the solid state.

Methodological Advancements in Crystallographic Analysis

Modern crystallographic analysis has been significantly enhanced by methodological advancements in both hardware and software. The use of high-intensity X-ray sources, such as copper and molybdenum microfocus sources, coupled with highly sensitive detectors like CMOS area detectors, allows for the analysis of smaller or more weakly diffracting crystals. uni-giessen.de

On the computational side, sophisticated software packages such as SHELXTL are used for structure solution and refinement. semanticscholar.org A significant advancement is the integration of experimental X-ray diffraction data with theoretical quantum chemical calculations, most notably Density Functional Theory (DFT). researchgate.netresearchgate.net This integrated approach allows for the refinement of crystal structures and provides a more detailed understanding of the electronic structure, molecular orbitals, and intermolecular interactions than is possible from experimental data alone. researchgate.netnih.gov This synergy between experiment and theory is particularly valuable for rationalizing the chemical reactivity and physical properties of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to investigate the electronic transitions within a molecule. thieme-connect.de For compounds containing chromophores, such as the conjugated system in this compound, UV-Vis spectroscopy provides valuable information about the electronic structure. The molecule possesses a furan ring conjugated with a carbonyl group, which gives rise to characteristic electronic absorptions.

The primary transitions expected are π→π* and n→π. The π→π transitions, which are typically high-intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the furan-carbonyl conjugated system. The n→π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. The position (λmax) and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.net Studies on similar benzofuran (B130515) and benzothiophene (B83047) derivatives show characteristic absorption spectra that are influenced by the extent of conjugation and substitution. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

This table presents hypothetical data based on known chromophores. Actual values must be determined experimentally.

| Transition | Chromophore | Typical λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | Furan-Carbonyl Conjugated System | 250-290 | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl Group | 300-340 | Low (<1,000 L mol⁻¹ cm⁻¹) |

Computational Chemistry and Theoretical Investigations of 2,2 Dibromo 1 Furan 2 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 2,2-Dibromo-1-(furan-2-yl)ethanone would focus on optimizing its geometry, understanding its electronic behavior, and analyzing the nature of its chemical bonds.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, a key aspect of this analysis is the rotation around the single bond connecting the furan (B31954) ring and the carbonyl group. This rotation gives rise to different conformers.

A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle (e.g., O=C-C-O of the furan ring) to identify the most stable conformers (energy minima) and the transition states that separate them. researchgate.net Studies on similar furan-2-yl ketones have shown that the conformational preference is often for a planar arrangement where the carbonyl group and the furan ring are coplanar, which maximizes π-conjugation. d-nb.info The two primary planar conformers would be the O,O-trans and O,O-cis isomers. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the relative energies of these conformers. researchgate.netresearchgate.net

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer provide a detailed picture of the molecular structure.

Illustrative Data Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Note: The following data is illustrative, based on typical values from DFT calculations on similar molecules, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | 1.22 Å |

| C-C(Br2) | 1.55 Å | |

| C-Br | 1.95 Å | |

| C(carbonyl)-C(furan) | 1.48 Å | |

| C-O (furan) | 1.37 Å | |

| Bond Angles | O=C-C(Br2) | 118° |

| O=C-C(furan) | 121° | |

| Br-C-Br | 110° | |

| Dihedral Angle | O(furan)-C-C=O | ~180° (for O,O-trans) |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For furan derivatives, these calculations can reveal how the electron-withdrawing bromine atoms and the carbonyl group influence the electronic structure and reactivity of the furan ring. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface. Different colors represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.com For this compound, the MEP map would likely show a strong negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction, and positive potential near the hydrogen atoms and the carbon attached to the bromine atoms.

Illustrative Data Table 2: Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative, based on typical values from DFT calculations on similar molecules.)

| Parameter | Energy (eV) |

| HOMO Energy (E_HOMO) | -6.85 eV |

| LUMO Energy (E_LUMO) | -2.15 eV |

| HOMO-LUMO Gap (ΔE) | 4.70 eV |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns well with classical Lewis structures. nih.gov This method investigates charge transfer and intramolecular interactions, offering insights into the stability arising from electron delocalization (hyperconjugation). eurjchem.com

The analysis quantifies the interaction energy between filled (donor) and empty (acceptor) orbitals. A high stabilization energy (E(2)) between a donor NBO and an acceptor NBO indicates a strong electronic interaction. For this compound, NBO analysis could be used to study:

The delocalization of π-electrons from the furan ring to the carbonyl group.

The interaction of the lone pairs on the furan's oxygen atom with adjacent antibonding orbitals.

The charge distribution across the molecule, providing "natural charges" on each atom, which are generally considered more reliable than Mulliken charges. tandfonline.com

Ab Initio Molecular Orbital Studies

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry techniques that rely solely on the principles of quantum mechanics and physical constants, without using experimental data. While often more computationally demanding than DFT, they can provide highly accurate results, especially with methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory.

Ab initio methods can be employed to perform high-level calculations on the conformations identified through DFT or other preliminary methods. By calculating the energies of different conformers (e.g., the O,O-cis and O,O-trans forms of this compound) at a high level of theory, a more accurate picture of their relative stabilities can be obtained. d-nb.info These methods are particularly useful for validating the results from DFT and for systems where electron correlation effects are very important.

A significant application of ab initio methods is the detailed investigation of chemical reaction pathways. For this compound, which can serve as an intermediate in various syntheses, these methods can be used to model its reactions. For example, in a nucleophilic substitution reaction at the carbonyl carbon, ab initio calculations can map out the entire reaction coordinate.

This involves locating the structure of the transition state—the highest energy point along the reaction path—and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, a crucial factor in determining the reaction rate. By modeling potential reaction pathways, chemists can predict the likely products and understand the stereochemical and regiochemical outcomes of a reaction, providing powerful predictive insights for synthetic chemistry.

Simulation of Spectroscopic Properties and Validation with Experimental Data

The simulation of spectroscopic data is a cornerstone of computational chemistry, enabling the interpretation of experimental results and the confirmation of molecular structures. Density Functional Theory (DFT) is a widely used method for these simulations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies of this compound. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes of the furan ring, the carbonyl group (C=O), and the C-Br bonds.

A detailed vibrational analysis involves:

Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule, its lowest energy conformation.

Frequency Calculation: At this optimized geometry, the vibrational frequencies are computed. It is important to confirm that no imaginary frequencies are present, which ensures the structure is a true energy minimum.

Scaling: Due to the approximations inherent in theoretical methods (e.g., the harmonic oscillator model), calculated frequencies often deviate systematically from experimental values. To improve agreement, they are uniformly scaled using specific factors. For instance, a dual scaling factor approach might be used, with one factor for wavenumbers above 1700 cm⁻¹ and another for those below. researchgate.net

Potential Energy Distribution (PED): To provide a detailed assignment for each vibrational band, a PED analysis is performed. This analysis quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.

By comparing the scaled theoretical vibrational spectra with experimentally recorded FT-IR and FT-Raman spectra, a confident assignment of the fundamental vibrational modes can be achieved. researchgate.net This comparison serves as a powerful validation of both the calculated structure and the interpretation of the experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can occur. The calculated shifts are typically compared to experimental values to confirm the molecular structure.

Quantum Chemical Characterization of Reactivity Descriptors

Quantum chemical calculations offer a quantitative framework for understanding the reactivity of a molecule through various descriptors derived from its electronic structure. These descriptors are typically calculated at the same level of theory used for geometry optimization and spectroscopic analysis.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule where the HOMO is localized are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO's location indicates sites susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap indicates a molecule is more reactive. malayajournal.org

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting reactive sites. malayajournal.org

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. For this compound, this would likely be around the oxygen atom of the carbonyl group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

Global Reactivity Descriptors: Based on the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. chalcogen.ro These parameters provide a more detailed picture of reactivity than the HOMO-LUMO gap alone.

The following table outlines these key descriptors, which are calculated using the HOMO and LUMO energy values according to Koopman's theorem. rsc.org

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. chalcogen.ro |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the electron cloud can be polarized. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ = (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. chalcogen.ro |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons; a global reactivity index that quantifies the electrophilic nature of a molecule. chalcogen.ro |

These theoretical descriptors collectively provide a comprehensive profile of the electronic character and chemical reactivity of this compound, guiding the understanding of its interactions and potential chemical transformations.

Synthetic Applications and Broader Research Impact of 2,2 Dibromo 1 Furan 2 Yl Ethanone

Utility in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the dibromoacetyl group, coupled with the inherent properties of the furan (B31954) ring, makes 2,2-dibromo-1-(furan-2-yl)ethanone an exceptional starting material for the synthesis of a wide range of heterocyclic compounds.

Construction of Furan-Fused Bicyclic and Polycyclic Systems

The development of methods for creating new furan derivatives is a dynamic area of modern organic and medicinal chemistry. researchgate.net Of particular interest is the synthesis of condensed biheterocyclic systems that incorporate a furan ring alongside another heterocycle. researchgate.net The synthesis of these scaffolds with diverse structures is a significant focus in organic synthesis and has garnered considerable attention over the years. researchgate.net Beyond the direct construction of furan rings, a practical approach involves the selective interception of in situ furan-based intermediates, which has proven to be an effective and powerful method for the rapid assembly of furan derivatives with fused architectures. researchgate.net

Enabling Syntheses of Complex Nitrogen and Oxygen Heterocycles

Heterocyclic compounds containing nitrogen and oxygen are fundamental structural units found in numerous biologically active natural products, as well as in industrial and pharmaceutical chemicals. researchgate.net In organic synthesis, nanocatalysts play a crucial role in the formation of these heterocycles. researchgate.net Nanoparticles or nanoclusters exhibit high catalytic activity, and their use offers sustainable and economic benefits, leading to high product yields, short reaction times, and the use of non-toxic, reusable catalysts. researchgate.net

The biosynthesis of oxygen-containing heterocycles occurs through several primary pathways. d-nb.info These include the nucleophilic addition of a hydroxyl group to electrophiles such as epoxides, carbonyl groups, or Michael acceptors, which may be followed by additional processing steps. d-nb.info Furan rings can also be formed directly through oxidative cyclization. d-nb.info

Role as a Versatile Building Block in Organic Synthesis

The title compound's utility extends beyond the direct synthesis of furan-containing heterocycles. It serves as a valuable precursor for a variety of advanced organic molecules and has contributed to the development of new synthetic methodologies.

Precursor for Advanced Organic Molecules with Specific Architectures

Star-shaped molecules (SSMs) with a central benzene (B151609) core connected to various arms represent a significant class of complex organic structures. rsc.org The synthesis of these molecules often involves palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form carbon-carbon and carbon-nitrogen bonds. rsc.org For instance, 1,3,5-tris(2-furyl)benzene has been synthesized by heating a mixture of 1,3,5-triiodobenzene (B10644) and furan-2-boronic acid in the presence of a palladium catalyst. rsc.org

Methodological Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon and carbon-heteroatom bonds is a fundamental aspect of organic synthesis, crucial for creating medicinally important molecules, agrochemicals, and valuable materials. nih.gov Research in this area has led to highly efficient protocols with diverse mechanistic pathways. nih.gov The use of unsaturated carbon compounds is a key focus in the construction of these essential bonds. nih.gov

Copper-catalyzed coupling reactions are another important method for forming carbon-heteroatom bonds. These reactions can be performed using stable copper(I) iodide as the copper source in the presence of a base like potassium fluoride (B91410) on iron oxide. This provides a simple, inexpensive, and efficient method for coupling carbon with heteroatoms such as oxygen and nitrogen. mdpi.com The mechanism typically involves a two-step catalytic cycle of oxidative addition and reductive elimination. mdpi.com

Future Research Directions

The continued exploration of this compound and its derivatives holds significant promise for advancing organic synthesis. Future research will likely focus on several key areas:

Development of Novel Catalytic Systems: The discovery of new, more efficient, and selective catalysts for reactions involving this compound will undoubtedly expand its synthetic utility. This includes the development of enantioselective catalysts to produce chiral heterocyclic compounds with specific biological activities.

Expansion of Substrate Scope: Investigating the reactivity of this compound with a broader range of reaction partners will lead to the synthesis of novel and diverse molecular scaffolds.

Application in Total Synthesis: The unique reactivity of this compound makes it an attractive tool for the total synthesis of complex natural products containing furan and other heterocyclic moieties.

Exploration of New Reaction Pathways: Uncovering novel reaction pathways and mechanistic insights will not only deepen our fundamental understanding of the chemistry of this compound but also open up new avenues for its application in organic synthesis.

Exploration of Novel Catalytic Systems for Transformations

The reactivity of this compound can be precisely controlled and expanded through the use of novel catalytic systems. These catalysts enable transformations that are otherwise difficult to achieve, often with high selectivity and efficiency.

Transition metal catalysts are instrumental in promoting unique reactions. For instance, iron carbonyls have been shown to promote the [3+2] cycloaddition of α,α'-dibromo ketones with olefins to yield cyclopentanones. acs.org While this has been demonstrated with the vicinal isomer, it opens avenues for exploring similar catalytic cycloadditions with gem-dibromo ketones like this compound. Furthermore, reductive dehalogenation using various reducing agents can generate reactive intermediates such as metal enolates or 2-oxyallyl metal complexes. wikipedia.org These intermediates can then be engaged in further catalytic processes.

Photoredox catalysis offers a modern approach to harness the energy of visible light for chemical transformations. scispace.com Catalysts like tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) can trigger the reduction of carbon-halogen bonds. scispace.com This methodology could be applied to the selective monodebromination or didebromination of this compound, providing access to either the α-bromo ketone or the parent 1-(furan-2-yl)ethanone under mild, light-driven conditions.

Table 1: Examples of Catalytic Systems for Transformations of Dibromo Ketones

| Catalytic System | Transformation Type | Substrate Class | Product Class | Reference |

|---|---|---|---|---|

| Iron Carbonyls (e.g., Fe(CO)₅) | [3+2] Cycloaddition | α,α'-Dibromo ketones | Cyclopentanones | acs.org |

| [Ru(bpy)₃]²⁺ / Light | Photoredox Debromination | Bromo-alkanes | Alkanes | scispace.com |

| Metal Reducing Agents (e.g., Zn-Cu) | Reductive Dehalogenation | α,α'-Dibromo ketones | 2-Oxyallyl metal complexes | wikipedia.org |

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in pharmaceuticals. This compound serves as a valuable precursor for creating chiral molecules through various asymmetric strategies.

A direct approach involves the catalytic enantioselective addition of a nucleophile to the carbonyl group. Research has demonstrated that dihalomethyl ketones can undergo highly enantioselective allylation reactions using chiral catalysts to produce tertiary homoallylic alcohols. nih.gov This method provides a direct route to chiral building blocks where the dibromomethyl group remains for further functionalization.

A more common, indirect strategy involves the transformation of this compound into a prochiral substrate for a subsequent asymmetric reaction. The dibromo compound can be reduced to its parent ketone, 2-acetylfuran (B1664036). This prochiral ketone is an excellent substrate for asymmetric reduction to yield the corresponding chiral alcohol, (R)- or (S)-1-(furan-2-yl)ethanol. This reduction can be accomplished with high enantioselectivity using several catalytic systems:

Asymmetric Transfer Hydrogenation: Ruthenium complexes featuring chiral diphosphine and diamine ligands, such as those derived from BINAP or (S,S)-DPEN, are highly effective for the hydrogenation of heterocyclic ketones like 2-acetylfuran. sigmaaldrich.comacs.org

Biocatalysis: Whole-cell biocatalysts, including marine-derived fungi and other microorganisms, can reduce aromatic ketones with excellent yields and enantiomeric excesses (>99% ee), offering a green and highly selective alternative. nih.govunipd.it

Modified Hydride Reagents: Chiral modifiers, such as (S)-2,2′-dihydroxy-4,5,6,4′,5′,6′-hexamethoxybiphenyl, can be used with lithium aluminum hydride (LiAlH₄) to achieve excellent enantioselection in the reduction of various prochiral ketones. rsc.org

Table 2: Selected Asymmetric Synthetic Methods Relevant to this compound Derivatives

| Method | Transformation | Catalyst/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Catalytic Allylation | Direct addition to C=O | Chiral Boryl–Ammonium (B1175870) Catalyst | Chiral Tertiary Homoallylic Alcohol | Direct functionalization of the dibromo ketone | nih.gov |

| Asymmetric Transfer Hydrogenation | Reduction of parent ketone | [{RuCl₂(p-cymene)}₂] / Chiral Ligand | Chiral Secondary Alcohol | High yield and ee for aryl ketones | sigmaaldrich.com |

| Biocatalytic Reduction | Reduction of parent ketone | Marine-derived Fungi (e.g., Rhodotorula rubra) | Chiral Secondary Alcohol | Excellent enantioselectivity (>99% ee) | nih.govunipd.it |

| Modified Hydride Reduction | Reduction of parent ketone | LiAlH₄ / Chiral Biphenol | Chiral Secondary Alcohol | High enantioselection with modified LAH | rsc.org |

Investigations into New Reactivity Patterns and Rearrangements

The dense functionality of this compound makes it a substrate for exploring novel reactivity patterns and classical rearrangements, leading to diverse molecular scaffolds.

As a potent bis-electrophile, the compound readily reacts with a wide range of oxygen, nitrogen, and sulfur nucleophiles. nih.gov These reactions typically proceed via nucleophilic substitution of one or both bromine atoms, often followed by cyclization, providing a powerful tool for the synthesis of various five- and six-membered heterocycles.

One of the most significant reactions of α-halo ketones is the Favorskii rearrangement . wikipedia.org When treated with a base like an alkoxide or hydroxide, this compound can undergo a rearrangement, thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org This reaction ultimately yields carboxylic acid derivatives, such as esters or amides, providing a method for carbon skeleton reorganization.

Other rearrangements have also been studied. For instance, under acidic conditions (e.g., HBr), gem-dibromo ketones can rearrange to their more stable vicinal (α,β) dibromo isomers. rsc.org This transformation from a 2,2-dibromo to a 2,4-dibromo system in certain steroid ketones highlights the potential for controlled isomerization. rsc.org

Furthermore, reduction of gem-dihalo ketones in the absence of trapping agents can lead to the formation of α-keto carbenes or carbenoids. wikipedia.org These highly reactive species can undergo subsequent reactions like C-H insertion, offering pathways to strained ring systems or other complex products.

Table 3: Reactivity and Rearrangement Patterns

| Reaction Type | Reagents | Intermediate/Key Step | Product Class | Reference |

|---|---|---|---|---|

| Heterocycle Synthesis | Various Nucleophiles (N, S, O) | Nucleophilic Substitution/Cyclization | Fused or substituted heterocycles | nih.gov |

| Favorskii Rearrangement | Base (e.g., NaOMe, NaOH) | Cyclopropanone intermediate | Carboxylic acid derivatives | wikipedia.org |

| Isomerization | Acid (e.g., HBr) | Dehalogenation/Rehalogenation | Vicinal (α,β) dibromo ketones | rsc.org |

| Carbene Formation | Reducing Agent (no trap) | α-Keto carbene/carbenoid | C-H insertion products | wikipedia.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dibromo-1-(furan-2-yl)ethanone, and how can purity be optimized?

- Methodology : The compound is synthesized via bromination of 1-(furan-2-yl)ethanone using copper(II) bromide under reflux conditions. Optimization involves controlling stoichiometry (e.g., 2.2 equivalents of N-bromosuccinimide in ionic liquid media) to minimize byproducts like mono-brominated derivatives. Purification via flash chromatography (petroleum ether/dichloromethane, 5:1–7:1) yields high-purity products (>95%) .

- Key Data : Yields range from 64% to 75% depending on halogenation conditions. LRMS (m/z 297 [M+H]⁺) and ¹H/¹³C NMR are critical for verifying purity .

Q. How should this compound be stored to ensure stability?

- Methodology : Store at –20°C in an inert atmosphere (e.g., argon) to prevent degradation. Avoid exposure to moisture or light, as brominated ketones are prone to hydrolysis and photochemical decomposition .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and furan ring vibrations (C–O–C asymmetric stretch ~1250 cm⁻¹) .

- Mass Spectrometry : Electron ionization (EI) MS shows molecular ion peaks at m/z 297 ([M+H]⁺) and fragmentation patterns confirming dibromo substitution .

- NMR : ¹H NMR reveals singlet peaks for the dibrominated α-carbon (δ ~6.5 ppm) and furan protons (δ ~7.0–8.0 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~185 ppm) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SHELX software suite) is used to determine bond lengths, angles, and packing interactions. For example, the C–Br bond length in dibromo derivatives is ~1.9–2.0 Å, and the ketone carbonyl adopts a trigonal planar geometry. Displacement parameters (e.g., Ueq) help assess thermal motion and disorder .

- Data Contradictions : Discrepancies in reported bond lengths may arise from temperature-dependent crystallographic refinements (e.g., data collected at 295 K vs. 100 K) .

Q. What reaction mechanisms explain the regioselectivity of halogenation in ionic liquid media?

- Methodology : Bromination with N-bromosuccinimide (NBS) in [BMIM(SO₃H)][OTf] proceeds via electrophilic substitution. The ionic liquid stabilizes the transition state, favoring α,α-dibromination over mono- or β-substitution. Computational modeling (DFT) can validate charge distribution and activation barriers .

- Key Evidence : Using 4.4 equivalents of NBS in ionic liquids yields exclusively the tetrabrominated product, suggesting a stepwise mechanism .

Q. How do environmental factors influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Polar aprotic solvents (e.g., DMSO or THF) enhance nucleophilicity, enabling substitution at the α-carbon. Kinetic studies under varying temperatures (25–80°C) and solvent dielectric constants (ε) reveal second-order rate constants. Competing elimination pathways (e.g., dehydrohalogenation) are minimized at lower temperatures .

Q. What strategies mitigate contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology : Dose-response assays (IC₅₀/EC₅₀) under standardized conditions (e.g., pH 7.4, 37°C) clarify activity thresholds. For example, SARS-CoV-2 Mpro inhibition (21–27% at 0.1 mM) suggests competitive binding, validated via molecular docking (PDB: 6LU7) .

- Data Limitations : Discrepancies may arise from assay interference (e.g., thiol reactivity in enzyme assays) or impurity-driven false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.